molecular formula C9H8BrNO4 B5719900 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol

Cat. No. B5719900
M. Wt: 274.07 g/mol
InChI Key: CARLZVQDCYXBNQ-NSCUHMNNSA-N
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Description

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol, also known as BMNVP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol has been found to inhibit the activity of various enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins play a role in inflammation and cancer development, making 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol can reduce inflammation and tumor growth in animal models. It has also been found to have antibacterial activity against various strains of bacteria. However, the exact biochemical and physiological effects of 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol are still being studied.

Advantages and Limitations for Lab Experiments

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity and limited availability can pose challenges for researchers.

Future Directions

There are several future directions for 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol research, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research on the environmental applications of 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol as a fluorescent probe for detecting pollutants is an area of interest. Further optimization of the synthesis method and exploration of new derivatives of 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol could also lead to new discoveries and applications.
In conclusion, 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol is a synthetic compound with potential applications in various fields of scientific research. Its unique chemical structure and inhibitory effects on enzymes and proteins make it a promising candidate for drug development and environmental monitoring. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methoxyphenol with various reagents. The final step involves the reaction of the intermediate compound with 2-nitroethene to form 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol. This synthesis method has been optimized to produce high yields of pure 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol.

Scientific Research Applications

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. Its unique chemical structure makes it a promising candidate for drug development, as it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol has also been studied for its potential use as a fluorescent probe for detecting environmental pollutants.

properties

IUPAC Name

4-bromo-2-methoxy-6-[(E)-2-nitroethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-8-5-7(10)4-6(9(8)12)2-3-11(13)14/h2-5,12H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARLZVQDCYXBNQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-6-(2-nitrovinyl)phenol

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